1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is a complex organic compound belonging to the class of isoquinolines. This compound features a unique structure characterized by a prop-2-en-1-one moiety attached to a 3,4-dihydroisoquinoline core that is further substituted with two methoxy groups at the 6 and 7 positions. The molecular formula for this compound is , and its molecular weight is approximately 273.30 g/mol .
The compound is classified as an isoquinoline derivative, which is significant in medicinal chemistry due to its diverse biological activities. Isoquinolines are known for their roles in various pharmacological effects, including analgesic, anti-inflammatory, and anticancer properties. The presence of methoxy groups in this compound may enhance its lipophilicity and biological activity .
The synthesis of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one typically involves several key steps:
The molecular structure of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one can be represented by its structural formula:
Key features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the functional groups present and confirm the structure .
The compound may engage in several chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is often linked to their interaction with biological targets such as receptors or enzymes:
Experimental studies would be necessary to elucidate specific binding affinities and mechanisms related to this particular compound .
The physical and chemical properties of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one include:
Additional analyses such as thermal stability or reactivity under various pH conditions could also be relevant for understanding its behavior under storage or application conditions .
The scientific applications of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one are diverse:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, tracing its origins to bioactive plant alkaloids with profound physiological effects. Reserpine, a classical THIQ alkaloid isolated from Rauwolfia serpentina, established the therapeutic potential of this chemotype through its potent antihypertensive and antipsychotic effects, validating THIQ's capacity to modulate complex biological pathways [8]. This historical foundation catalyzed extensive exploration of synthetic THIQ derivatives, with the 6,7-dimethoxy substitution pattern emerging as particularly significant due to its electronic and steric complementarity to enzymatic binding pockets. The evolution of THIQ-based drug discovery accelerated with the development of third-generation aromatase inhibitors like anastrozole and letrozole, which demonstrated the clinical impact of optimized heterocyclic scaffolds in molecular targeted therapies [10]. These advances established the THIQ core as a versatile template for rational drug design, combining synthetic accessibility with diverse bioactivity profiles.
Table 1: Historically Significant THIQ Alkaloids and Derivatives
Compound | Natural Source | Biological Significance |
---|---|---|
Reserpine | Rauwolfia serpentina | Antihypertensive; established THIQ pharmacological relevance |
Salsolinol | Endogenous metabolite | Implicated in Parkinsonian neurotoxicity |
Anastrozole | Synthetic derivative | Third-generation aromatase inhibitor for breast cancer therapy |
Letrozole | Synthetic derivative | Potent nonsteroidal aromatase inhibitor |
Papaverine | Papaver somniferum | Smooth muscle relaxant; phosphodiesterase inhibitor |
The compound 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one belongs to the 3,4-dihydroisoquinoline subclass of THIQ derivatives, characterized by a partially saturated isoquinoline ring system. Its systematic IUPAC name reflects three key structural domains: (1) a 6,7-dimethoxy-3,4-dihydroisoquinoline heterocycle, (2) a propenone (acryloyl) chain, and (3) an amide linkage bridging these moieties at the nitrogen (N1) and carbonyl carbon positions [1]. The molecular formula is C₁₄H₁₇NO₃, corresponding to a molecular weight of 247.29 g/mol as confirmed for its close structural analog [2].
Critical stereoelectronic features include:
Table 2: Structural Comparison of Key Dihydroisoquinoline Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Distinctive Structural Features |
---|---|---|---|
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | C₁₄H₁₇NO₃ | 247.29 | Unsubstituted acryloyl chain; 1,2,3,4-tetrahydro core |
1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | C₁₅H₁₉NO₃ | 261.32 | N1-methylation; increased steric hindrance at nitrogen [1] |
3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | C₁₄H₁₉NO₄ | 265.30 | Saturated carboxylic acid substituent [4] |
The absence of chiral centers in the parent compound simplifies its stereochemical landscape. However, strategic modification (e.g., asymmetric alkylation) can introduce stereogenic elements that profoundly influence target engagement, as observed in patented derivatives featuring stereospecific arrangements for enhanced selectivity [6] [8]. The SMILES notation (C=CC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC) and InChIKey provide unambiguous machine-readable descriptors essential for cheminformatics analyses and database curation.
This acryloyl-functionalized dihydroisoquinoline represents a strategic molecular architecture for developing precision therapeutics against challenging disease targets. Its significance manifests in three key domains:
Oncology Applications: The compound serves as a synthetically tractable precursor for irreversible kinase inhibitors, leveraging the electrophilic acrylamide warhead for covalent engagement with non-catalytic cysteine residues. Structural analogs have demonstrated potent antiproliferative effects in breast cancer models by disrupting oncogenic signaling cascades, with the 6,7-dimethoxy configuration enhancing cellular penetration and target residence time [6]. The compound's modular design enables rapid diversification to target resistance-conferring mutations, particularly in kinases where traditional ATP-competitive inhibitors face limitations.
Infectious Disease Therapeutics: Derivatives exhibit pH-dependent inhibition of Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), a validated target for human African trypanosomiasis (HAT). The protonation state of the dihydroisoquinoline nitrogen (predicted pKa ~7.3) governs target affinity, with >60-fold potency enhancement observed at acidic pH (IC₅₀ = 0.50 μM at pH 6.8 vs 30 μM at pH 7.7) [3]. This pH sensitivity aligns with the parasitic niche in acidic intracellular compartments, enabling selective inhibition. The compound's favorable blood-brain barrier (BBB) penetration metrics address the critical need for CNS-stage HAT therapeutics where current inhibitors fail.
Neuropharmacology and Beyond: Patent literature reveals applications targeting neurodegenerative pathways, including SMAD3 inhibition for Parkinson's disease and cognitive disorders [6] [8]. The electron-rich dihydroisoquinoline core demonstrates structural complementarity to adenosine receptors and monoamine transporters, while the acryloyl moiety enables allosteric modulation through covalent engagement. Emerging research explores its utility as:
Table 3: Therapeutic Target Profile of Dihydroisoquinoline Acryloyl Derivatives
Therapeutic Area | Molecular Target | Mechanistic Action | Derivative Example |
---|---|---|---|
Parasitic Infections | T. brucei AdoMetDC | pH-selective competitive inhibition | Pyrimidineamine hybrids [3] |
Oncology | EGFR T790M mutant kinase | Covalent cysteine engagement | Acrylamido-linked anilinoquinazolines |
Neurodegenerative Disorders | SMAD3 signaling pathway | Transcriptional regulation modulation | Biaryl-functionalized analogs [6] |
Inflammation | NLRP3 inflammasome | Caspase-1 activation suppression | Thiourea-conjugated derivatives |
The compound's synthetic versatility supports rapid generation of structure-activity relationship (SAR) libraries, enabling systematic optimization of pharmacodynamic and pharmacokinetic properties. Computational models indicate favorable drug-likeness parameters: moderate lipophilicity (cLogP ≈ 2.1), polar surface area ≈ 45 Ų, and <5 rotatable bonds—aligning with Lipinski's criteria for oral bioavailability. These attributes, combined with demonstrated in vivo activity in parasite clearance models, position this chemotype as a high-value scaffold for next-generation targeted therapies addressing unmet medical needs.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8